![molecular formula C6H4O4 B1355527 Comanic Acid CAS No. 499-05-8](/img/structure/B1355527.png)
Comanic Acid
Overview
Description
Comanic Acid is a chemical compound with the molecular formula C6H4O4 . It is also known by other names such as 4-Oxo-4H-pyran-2-carboxylic Acid and 4-OXOPYRAN-2-CARBOXYLIC ACID . The molecular weight of Comanic Acid is 140.09 g/mol .
Molecular Structure Analysis
The molecular structure of Comanic Acid consists of 6 carbon atoms, 4 hydrogen atoms, and 4 oxygen atoms . The InChI representation of its structure isInChI=1S/C6H4O4/c7-4-1-2-10-5(3-4)6(8)9/h1-3H,(H,8,9)
. Physical And Chemical Properties Analysis
Comanic Acid has several computed properties. It has a molecular weight of 140.09 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 1 . Its Exact Mass and Monoisotopic Mass are both 140.01095860 g/mol . The Topological Polar Surface Area is 63.6 Ų, and it has a Heavy Atom Count of 10 .Scientific Research Applications
Medicine: Drug Delivery Systems
Comanic Acid is being explored for its potential in creating deep eutectic solvents (DES) which can be used as drug delivery systems . These solvents are capable of enhancing the solubility and stability of drugs, thereby improving their bioavailability.
Agriculture: Soil Fertility and Plant Health
In agriculture, organic acids, including Comanic Acid, play a crucial role in maintaining soil fertility and plant health . They are involved in the solubilization of minerals, thereby making them more available to plants, and can also influence the microbial community in the rhizosphere.
Materials Science: Nanotechnology
Comanic Acid finds applications in materials science, particularly in nanotechnology, where it is used for the surface modification of nanoparticles . This aids in preventing agglomeration and enhances the dispersion of nanoparticles in various matrices.
Environmental Science: Bioremediation
Organic acids are utilized in environmental science for bioremediation purposes. Comanic Acid could potentially be used to chelate and remove heavy metals from contaminated soils, thus aiding in environmental clean-up efforts .
Food Industry: Preservation and Flavoring
In the food industry, Comanic Acid could be used as a natural preservative due to its antimicrobial properties . It may also serve as a flavor enhancer, contributing to the sour taste in various food products.
Biotechnology: Fermentation Processes
Comanic Acid has potential applications in biotechnology, especially in fermentation processes where it could be used as a substrate or a pH regulator to optimize the growth conditions for various microorganisms .
Chemical Synthesis: Organic Reactions
In chemical synthesis, Comanic Acid can be involved in various organic reactions due to its carboxylic acid group. It can act as a building block for synthesizing more complex organic compounds .
Cosmetics: Active Ingredients
Biotechnology leverages organic acids like Comanic Acid to produce active ingredients for cosmetics. These ingredients can have anti-aging properties and are used in skin care products .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Comanic acid primarily targets opioid receptors . Opioid receptors are a group of inhibitory G protein-coupled receptors with opioids as ligands . They play a crucial role in mediating pain relief and are the primary targets of various analgesic drugs .
Mode of Action
Comanic acid functions as an allosteric modulator of opioid receptors . At the same time, the receptor is internalized, which allows the receptor to be recovered . This specific mode of action enables comanic acid to alleviate severe manifestations of the abstinence syndrome in morphine-dependent experimental animals .
Biochemical Pathways
It is known that comanic acid’s interaction with opioid receptors can influence the signaling pathways associated with these receptors
Result of Action
The molecular and cellular effects of comanic acid’s action primarily involve the modulation of opioid receptor activity . By acting as an allosteric modulator, comanic acid can influence the activity of these receptors without disrupting cellular homeostasis . This can have significant effects on cellular signaling and response to opioids .
properties
IUPAC Name |
4-oxopyran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-4-1-2-10-5(3-4)6(8)9/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMDRPPBUAPWBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=CC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00486729 | |
Record name | Comanic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00486729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Comanic Acid | |
CAS RN |
499-05-8 | |
Record name | Comanic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00486729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Comanic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Comanic Acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FEF84NM2E9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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